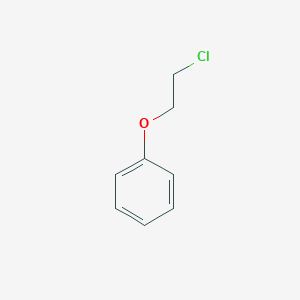

2-Benzyloxy-5-nitrobenzenethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

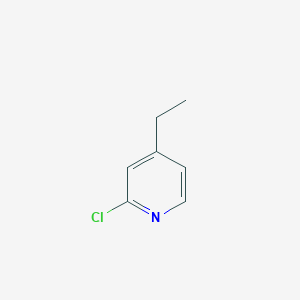

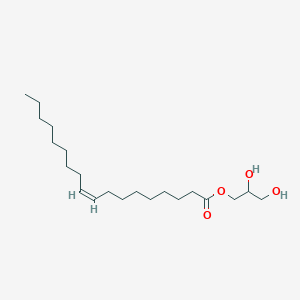

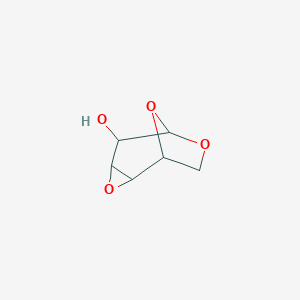

2-Benzyloxy-5-nitrobenzenethiol is a compound expected to have interesting chemical and physical properties due to its functional groups: a benzyloxy group, a nitro group, and a thiol group. These groups are known to impart distinct reactivity patterns, which can be leveraged in various chemical transformations and applications.

Synthesis Analysis

The synthesis of compounds like 2-Benzyloxy-5-nitrobenzenethiol typically involves multi-step organic reactions. For instance, a related process involves the lithiation of bromobenzene derivatives followed by reaction with nitroso compounds and subsequent oxidation to introduce nitro groups (Fujita et al., 1996)1. Similarly, reactions of nitrophenylpyrimidines with benzyl cyanide under alkaline conditions have been used to synthesize pyrimidinyl derivatives (Sedova & Shkurko, 1995)2.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques like X-ray crystallography. The presence of nitro, benzyloxy, and thiol groups significantly influences the molecular conformation due to intra- and intermolecular forces, including hydrogen bonding and π-π interactions (Ghichi et al., 2015)3.

Chemical Reactions and Properties

The nitro group in compounds like 2-Benzyloxy-5-nitrobenzenethiol is a reactive functionality that can undergo various chemical reactions, including reduction to amines and participation in cycloaddition reactions. The thiol group also offers unique reactivity, capable of engaging in nucleophilic substitutions and serving as a ligand in metal complexes (Dong et al., 2015)4.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by the nature and positioning of the functional groups. The benzyloxy group might increase solubility in organic solvents, while the nitro group could affect the compound's density and refractive index.

Chemical Properties Analysis

2-Benzyloxy-5-nitrobenzenethiol is expected to exhibit chemical properties typical of nitroaromatics and thiophenols. These include sensitivity to reductive conditions for the nitro group and the acidity of the thiol proton, allowing it to participate in electrophilic aromatic substitution reactions and act as a nucleophile in its deprotonated form.

References

科学的研究の応用

Photocatalytic Reduction Studies

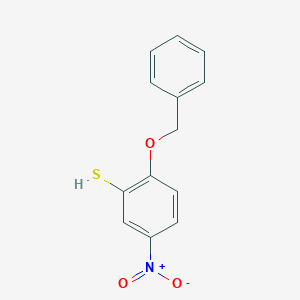

2-Benzyloxy-5-nitrobenzenethiol is studied in the context of photocatalytic reduction on metallic surfaces. Choi et al. (2016) identified an intermediate step in the photocatalytic reduction of nitrobenzenethiols, like 2-Benzyloxy-5-nitrobenzenethiol, on metallic surfaces. This research is significant for understanding the catalytic activities of nanoparticles in reduction reactions (Choi et al., 2016).

Plasmon-Driven Selective Reduction Reactions

Ding et al. (2015) explored the use of 2-Benzyloxy-5-nitrobenzenethiol in plasmon-driven selective reduction reactions. Their study demonstrated the transformation of this compound into aromatic azobenzene derivatives, which are valuable in various chemical industry applications (Ding et al., 2015).

Molecular Electronic Device Applications

In the field of molecular electronics, Chen et al. (1999) used a molecule containing a nitroamine redox center, closely related to 2-Benzyloxy-5-nitrobenzenethiol, in an electronic device. This study showed the potential of such molecules in creating devices with negative differential resistance and significant on-off peak-to-valley ratios (Chen et al., 1999).

Organic Synthesis and Photoremovable Protecting Groups

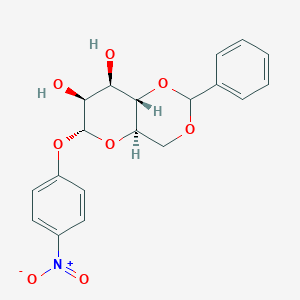

2-Benzyloxy-5-nitrobenzenethiol has implications in organic synthesis, especially as a photoremovable protecting group. Pillai (1980) reviewed the applications of light-sensitive protecting groups, including compounds like 2-Benzyloxy-5-nitrobenzenethiol, in the synthesis of various organic compounds (Pillai, 1980).

Antibacterial Activity

The antibacterial properties of derivatives of 2-Benzyloxy-5-nitrobenzenethiol were investigated by Tomar et al. (2021). They developed a synthesis method for N-(o-benzyloxyphenyl) benzohydroxamic acids and found significant antibacterial activity against Escherichia coli (Tomar et al., 2021).

特性

IUPAC Name |

5-nitro-2-phenylmethoxybenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWZPZBLGGOXNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403428 |

Source

|

| Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-nitrobenzenethiol | |

CAS RN |

887353-11-9 |

Source

|

| Record name | 5-Nitro-2-(phenylmethoxy)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)